molecular formula C14H9NO2 B3278301 2-Phenylbenzo[d]oxazole-5-carbaldehyde CAS No. 67563-39-7

2-Phenylbenzo[d]oxazole-5-carbaldehyde

Cat. No. B3278301
CAS RN: 67563-39-7
M. Wt: 223.23 g/mol
InChI Key: IBXJJTCCXPALNG-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d]oxazole-5-carbaldehyde is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is a derivative of the parent compound 2-Phenylbenzo[d]oxazole .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in recent research . One approach involves a catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles . Another method involves the use of an iron-organic framework MOF-235 as a heterogeneous catalyst for the synthesis of 2-arylbenzoxazoles and 2-arylbenzothiazoles via one-pot oxidative cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a phenyl group attached to a benzo[d]oxazole ring . The exact structure can be determined using techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo C–H arylation of heterocyclic compounds . It can also be involved in one-pot oxidative cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C14H9NO2), molecular weight (223.23), and its structure . More specific properties such as melting point, boiling point, and density are not provided in the available resources.

Safety and Hazards

In terms of safety and hazards, it is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires involving this compound . It is also advised to wear self-contained breathing apparatus for firefighting if necessary .

Future Directions

The synthesis of 2-Phenylbenzo[d]oxazole-5-carbaldehyde and its derivatives is a promising area of research, with potential applications in medicinal chemistry, drug design, and advanced materials . The development of new synthetic methodologies, such as the use of catalyst-free procedures and iron-organic frameworks, is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

properties

IUPAC Name

2-phenyl-1,3-benzoxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)15-14(17-13)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXJJTCCXPALNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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